1,4-Dithiine-1,4-diium
Description
Contextualization within Heterocyclic Sulfur Chemistry
Heterocyclic compounds incorporating sulfur atoms are integral to numerous areas of chemistry, from materials science to medicinal chemistry. The 1,4-dithiin ring, a six-membered heterocycle with two sulfur atoms at opposing positions, is a notable member of this family. wikipedia.orgbeilstein-journals.org In its neutral form, 1,4-dithiin is a non-planar molecule, typically adopting a boat-like conformation. stackexchange.com This non-planarity is a consequence of the electronic structure of the molecule, which possesses 8 π-electrons. If the molecule were planar, it would be considered anti-aromatic according to Hückel's rule, a state of significant electronic destabilization. wikipedia.org To avoid this, the ring puckers, breaking the continuous conjugation of the π-system. stackexchange.com
The chemistry of 1,4-dithiins and their derivatives has been a subject of considerable attention, particularly in the context of their synthesis and redox behavior. beilstein-journals.orgbeilstein-journals.org They are often prepared through methods such as the condensation of α-mercaptocarbonyls. wikipedia.org The presence of the sulfur atoms imparts unique reactivity to the ring, making it a versatile building block in organic synthesis. beilstein-journals.orgbeilstein-journals.org However, the most striking feature of the 1,4-dithiin system is its ability to undergo reversible one- and two-electron oxidations, leading to the formation of a radical cation and, subsequently, the dicationic 1,4-dithiine-1,4-diium. researchgate.net This redox activity forms the basis of its growing importance in advanced chemical research.
Significance of Dicationic Species in Contemporary Chemical Science
Dicationic species, molecules or ions bearing two positive charges, have garnered increasing interest across the chemical sciences for their unique properties and diverse applications. magtech.com.cnresearchgate.net Their high charge density often leads to unusual bonding arrangements, reactivities, and electronic structures that differ significantly from their neutral or monocationic counterparts. nih.gov In recent years, the study of dicationic organic molecules has expanded beyond their traditional role as transient reactive intermediates to encompass their use as stable and isolable compounds with tailored functionalities.
A prominent area where dicationic species have made a significant impact is in the field of materials science, particularly in the development of novel ionic liquids. magtech.com.cnroyalsocietypublishing.orgprimescholars.com Dicationic ionic liquids, composed of a dication and two anions, often exhibit enhanced thermal stability and other desirable physicochemical properties compared to their monocationic analogues. magtech.com.cnresearchgate.net Furthermore, dicationic organic compounds are being explored for their potential in electronic materials, where their ability to exist in stable, oxidized states is a key advantage. researchgate.net The study of dicationic systems, such as 1,4-dithiine-1,4-diium, contributes to a deeper fundamental understanding of bonding, aromaticity, and electron transfer processes, pushing the boundaries of what is possible in molecular design and engineering.
Scope of Academic Inquiry into 1,4-Dithiine-1,4-diium Systems
The academic investigation into 1,4-dithiine-1,4-diium has been driven by a fundamental question: can a system that is non-aromatic in its neutral state become aromatic upon the removal of two electrons? Research has focused on the generation of this dication from its neutral 1,4-dithiin precursor and the subsequent characterization of its structure and electronic properties to definitively answer this question.
A pivotal study in this area involved the two-electron oxidation of a 1,4-dithiin derivative annelated with bicyclo[2.2.2]octene units. rsc.orgrsc.org This specific molecular design was chosen to enhance the stability of the resulting dication. The generation of the 1,4-dithiine-1,4-diium was achieved through chemical oxidation, and its properties were probed using a combination of experimental techniques and theoretical calculations. rsc.orgrsc.org
The primary evidence for the aromaticity of the 1,4-dithiine-1,4-diium comes from Nuclear Magnetic Resonance (NMR) spectroscopy and computational studies. stackexchange.comrsc.org Aromatic compounds exhibit a characteristic diatropic ring current when placed in a magnetic field, which results in a significant downfield shift for protons outside the ring and an upfield shift for protons inside the ring. The NMR spectrum of the generated 1,4-dithiine-1,4-diium displayed these hallmark features, providing strong experimental support for its aromatic character. rsc.orgrsc.org
Theoretical calculations, including Nucleus-Independent Chemical Shift (NICS) calculations, have further substantiated these experimental findings. rsc.orgrsc.org NICS is a computational method used to assess the aromaticity of a molecule by calculating the magnetic shielding at the center of a ring. A negative NICS value is indicative of a diatropic ring current and, therefore, aromaticity. The calculated NICS values for the 1,4-dithiine-1,4-diium were strongly negative, confirming its aromatic nature. rsc.orgrsc.org
These research findings have established that the two-electron oxidation of a 1,4-dithiin transforms it from a non-aromatic, non-planar 8π-electron system into a planar, aromatic 6π-electron dication. This transformation is a compelling example of how the electronic properties of a molecule can be dramatically altered through redox chemistry.
Interactive Data Tables
Below are interactive tables summarizing key data related to 1,4-dithiin and its derivatives, based on findings from various research publications.
Table 1: Spectroscopic Data for Selected 1,4-Dithiine Derivatives and Related Compounds
| Compound | Technique | Key Observations | Reference(s) |
| 5,12-dioxo-5,12-dihydroanthro[2,3-b] beilstein-journals.orgCurrent time information in Bangalore, IN.dithiine-2,3-dicarbonitrile | IR (KBr, cm⁻¹) | 1624 (C=C), 3332 (NH), 1686 (C=O), 2226 (CN) | mdpi.com |
| Tetra 5,12-dioxo-5,12-dihydroanthro[2,3-b] beilstein-journals.orgCurrent time information in Bangalore, IN.dithiine-porphyrazine dye | UV-Vis (Ethanol, nm) | Soret band at 338, Q-bands at 663 and 752 | mdpi.com |
| Zn(II)-porphyrazine complex | UV-Vis (CH₂Cl₂, nm) | 342, 452 (shoulder), 672, 765 | mdpi.com |
| Co(II)-porphyrazine complex | UV-Vis (CH₂Cl₂, nm) | 337, 446 (shoulder), 668, 762 | mdpi.com |
| 1,4-Dithiin annelated with bicyclo[2.2.2]octene units dication | ¹H NMR | Downfield shift of olefinic protons | rsc.orgrsc.org |
| 1,4-Dithiin annelated with bicyclo[2.2.2]octene units dication | NICS(0) | -11.4 ppm | rsc.orgrsc.org |
Table 2: Electrochemical Data for Selected 1,4,2,5-Dithiadiazine Derivatives
| Compound | Eox (V vs. Ag/AgCl) | Note | Reference(s) |
| 3-Aryl-6-methylthio-1,4,2,5-dithiadiazine (aryl = phenyl) | 1.73 | Irreversible oxidation | rsc.org |
| 3-Aryl-6-methylthio-1,4,2,5-dithiadiazine (aryl = p-tolyl) | 1.65 | Irreversible oxidation | rsc.org |
| 3-Aryl-6-methylthio-1,4,2,5-dithiadiazine (aryl = p-chlorophenyl) | 1.55 | Irreversible oxidation | rsc.org |
Properties
CAS No. |
136449-43-9 |
|---|---|
Molecular Formula |
C4H4S2+2 |
Molecular Weight |
116.2 g/mol |
IUPAC Name |
1,4-dithiine-1,4-diium |
InChI |
InChI=1S/C4H4S2/c1-2-6-4-3-5-1/h1-4H/q+2 |
InChI Key |
ZYQPYAQDWMQMSC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C[S+]=CC=[S+]1 |
Origin of Product |
United States |
Structural Elucidation and Electronic Architecture of 1,4 Dithiine 1,4 Diium
Molecular Conformation and Geometry of the 1,4-Dithiine Core
The geometry of the six-membered ring in 1,4-dithiine and its derivatives is a critical determinant of their electronic properties. The conformation is heavily influenced by the number of π-electrons and the oxidation state of the sulfur atoms.
Neutral 1,4-dithiin is a heterocyclic compound containing a six-membered ring with two sulfur atoms and two carbon-carbon double bonds, creating a cyclic 8π-electron system. scispace.comresearchgate.nettandfonline.comnih.govwikipedia.org According to Hückel's rule, a planar 8π-electron system would be antiaromatic and thus highly unstable. wikipedia.orgstackexchange.com To circumvent this antiaromatic destabilization, the 1,4-dithiin ring adopts a non-planar conformation. wikipedia.orgstackexchange.combeilstein-journals.org
Experimental and theoretical studies have consistently shown that the preferred conformation for neutral 1,4-dithiin is a boat-like structure. scispace.comtandfonline.comnih.gov Crystal structure analysis reveals a distinct fold along the S---S axis, with a dihedral angle of 137.14°. stackexchange.com This puckering effectively disrupts the cyclic conjugation of the π-electrons, rendering the molecule non-aromatic with properties that are predominantly olefinic. tandfonline.comstackexchange.com While the boat conformation is the most stable, the energy barrier for the ring to invert through a planar transition state is relatively low, indicating a high degree of conformational flexibility. stackexchange.combeilstein-journals.org In certain substituted derivatives, external factors such as π-stacking interactions in the crystal lattice can compel the dithiin ring into a planar arrangement. stackexchange.com
The conformation of the 1,4-dithiine ring can be significantly altered by the oxidation of its sulfur atoms. Density Functional Theory (DFT) calculations have been employed to investigate the structures of various S-oxygenated derivatives. scispace.comresearchgate.netajol.info The degree of planarity is directly related to the oxidation state of the sulfur atoms.
The introduction of oxygen atoms does not immediately lead to a planar structure. Derivatives such as 1,4-dithiine-1-oxide, 1,4-dithiine-1,4-dioxide, and 1,4-dithiine-1,1,4-trioxide retain the characteristic boat conformation of the parent molecule. scispace.comajol.info A slight deviation is seen in 1,4-dithiine-1,1-dioxide, which adopts a shallow boat conformation. scispace.comajol.info
A dramatic shift to a planar geometry occurs in the fully oxidized 1,4-dithiine-1,1,4,4-tetraoxide. scispace.comresearchgate.netajol.info This planarization is attributed to the suppression of the pseudo Jahn-Teller effect (PJTE). researchgate.netscirp.orgscispace.com In the lower oxidation states, the PJTE induces out-of-plane distortions, but the formation of sulfone (SO₂) groups alters the electronic structure, increasing the energy gap between the ground and excited states and thereby stabilizing the planar configuration. researchgate.netscirp.org
| Compound | Chemical Formula | Conformation | Source |
|---|---|---|---|
| 1,4-Dithiine | C₄H₄S₂ | Boat | scispace.comresearchgate.net |
| 1,4-Dithiine-1-oxide | C₄H₄SOS | Boat | scispace.comajol.info |
| 1,4-Dithiine-1,1-dioxide | C₄H₄SO₂S | Shallow Boat | scispace.comajol.info |
| 1,4-Dithiine-1,4-dioxide | C₄H₄SOSO | Boat | scispace.comajol.info |
| 1,4-Dithiine-1,1,4-trioxide | C₄H₄SO₂SO | Boat | scispace.com |
| 1,4-Dithiine-1,1,4,4-tetraoxide | C₄H₄SO₂SO₂ | Planar | scispace.comresearchgate.netajol.info |
Planarity and Non-Planarity Considerations in Neutral 1,4-Dithiines
Aromaticity and Electron Delocalization in 1,4-Dithiine Dicationic Systems
The concept of aromaticity, typically associated with neutral 6π-electron systems like benzene, extends to charged species. The 1,4-dithiine dication serves as a classic example of dicationic aromaticity, generated through the two-electron oxidation of its neutral precursor. stackexchange.comrsc.org
The transformation of the 8π-electron neutral 1,4-dithiin into a 6π-electron dication results in a system that fulfills Hückel's (4n+2)π rule for aromaticity (with n=1). This theoretical prediction is strongly supported by both experimental data and computational analysis.
Experimental Evidence: Nuclear Magnetic Resonance (NMR) spectroscopy provides direct evidence for aromaticity. In a derivative of the 1,4-dithiin dication, the proton signals located in the plane of the ring show a marked downfield shift of approximately 2.0 ppm compared to the neutral precursor. rsc.org This significant deshielding is indicative of a diamagnetic ring current, a definitive characteristic of an aromatic system. rsc.org
Theoretical Evidence: Computational chemistry corroborates the experimental findings.
Structural Changes: Theoretical optimizations at the B3LYP/6-31G* level show that upon two-electron oxidation, the dithiin ring undergoes significant geometric changes. The C–S single bonds shorten while the C=C double bonds elongate, and the molecule transitions from a boat to a planar conformation. rsc.org These changes signify enhanced cyclic π-electron delocalization, which is consistent with the establishment of aromatic character. rsc.org
Magnetic Criteria: The Nucleus-Independent Chemical Shift (NICS) is a widely used computational tool to probe aromaticity. A negative NICS value inside the ring indicates a diamagnetic ring current. For a 1,4-dithiin dication derivative, a large negative NICS value of -8.8 was calculated, providing strong theoretical support for its aromaticity. rsc.org
Energetic Stability: Calculations also show that for the parent 1,4-dithiin dication, the singlet ground state is more stable than the triplet state. rsc.org This is a crucial condition, as aromatic stabilization is a feature of the closed-shell singlet state.
| Property | Neutral Species | Dication (2²⁺) | Indication | Source |
|---|---|---|---|---|
| π-Electrons | 8 | 6 | Transition to Hückel system | stackexchange.comrsc.org |
| Conformation | Boat | Planar | Aromatic Stabilization | rsc.org |
| ¹H NMR Shift (Bridgehead H) | ~δ 3.5 ppm | ~δ 5.5 ppm | Diamagnetic Ring Current | rsc.org |
| NICS Value | Not reported as highly positive | -8.8 | Aromaticity | rsc.org |
| C-S Bond Length | Longer | Shorter | Increased π-delocalization | rsc.org |
| C=C Bond Length | Shorter | Longer | Increased π-delocalization | rsc.org |
The electronic structure of the neutral 1,4-dithiin is the foundation for the formation of the aromatic dication. As an 8π-electron system, the neutral molecule is inherently antiaromatic if planar. wikipedia.orgstackexchange.com The adoption of a non-planar boat conformation is a strategy to avoid this electronic penalty by breaking the cyclic overlap of p-orbitals. tandfonline.comstackexchange.combeilstein-journals.org
The process of two-electron oxidation removes two electrons from the π-system, fundamentally altering its nature. This conversion from a non-aromatic (or potentially antiaromatic) 8π system to a stable, aromatic 6π system is a powerful thermodynamic driving force. stackexchange.comrsc.org The significant gain in resonance energy associated with aromaticity overcomes the energy required for the conformational change from boat to planar, resulting in the stable, flat dicationic ring.
Theoretical and Experimental Evidence for Aromatic Character
Crystallographic Analysis Methodologies for 1,4-Dithiine-1,4-diium and Related Structures
Single-crystal X-ray diffraction is the definitive method for the structural elucidation of crystalline compounds like 1,4-dithiine derivatives and their dicationic salts. This technique provides precise atomic coordinates, allowing for the detailed determination of bond lengths, bond angles, and molecular conformation.
The typical workflow for the crystallographic analysis of these compounds involves several key steps:
Crystal Growth: The first and often most challenging step is to grow single crystals of sufficient size and quality. For dicationic species, this involves crystallization of a salt, such as a hexachloroantimonate salt.
Data Collection: A suitable crystal is mounted on a diffractometer, such as a Bruker SMART CCD area-detector, and irradiated with monochromatic X-rays. nih.gov The diffraction pattern is recorded as the crystal is rotated.
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using computational methods to determine the initial positions of the atoms. This initial model is then refined against the experimental data to improve the accuracy of the atomic positions, bond lengths, and angles. nih.gov
Analysis: The final refined structure provides a detailed three-dimensional picture of the molecule. For neutral 1,4-dithiines, this confirms the non-planar boat conformation. nih.gov For the dication, it would be expected to confirm a planar geometry and allow for the analysis of bond length equalization, providing further evidence for aromaticity. The analysis also reveals details about the crystal packing and any intermolecular interactions, such as π-stacking or hydrogen bonding. stackexchange.comnih.gov
Data from these analyses are often deposited in crystallographic databases, such as the Crystallography Open Database (COD), making them accessible for further study. ugr.esugr.es
Single-Crystal X-ray Diffraction Techniques
The experimental workflow begins with the careful growth and selection of a suitable single crystal, which is then mounted on a diffractometer. Data is collected, often at low temperatures (e.g., 100-173 K) to minimize thermal vibrations and obtain higher resolution data. crystalexplorer.netcore.ac.uk Following data collection and reduction, the crystal structure is solved using direct methods, often employing software suites like SHELX. core.ac.uk The initial structural model is then refined against the experimental data to yield a precise and reliable representation of the molecular and crystal structure.
For a salt of 1,4-Dithiine-1,4-diium, SC-XRD would reveal the exact geometry of the cation, including the planarity or puckering of the dithiin ring, and the relative positions of the counter-anions. The table below shows illustrative crystallographic data for a related organic diium salt, showcasing the type of information obtained from an SC-XRD experiment.
Table 1: Example Crystallographic Data for a Piperazine-1,4-diium Salt This table presents data for a related diium compound to illustrate the parameters obtained from a single-crystal X-ray diffraction study. scribd.com
| Parameter | Value |
|---|---|
| Chemical Formula | (C₄H₁₂N₂)₂ (C₇H₃N₂O₇)₂ · 2H₂O |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 7.1581 (4) |
| b (Å) | 10.3394 (6) |
| c (Å) | 11.2312 (6) |
| α (°) | 86.819 (2) |
| β (°) | 80.375 (2) |
| γ (°) | 72.880 (2) |
| Volume (ų) | 779.14 (8) |
| Z (Formula units/cell) | 1 |
| Final R indices [I>2σ(I)] | R1 = 0.0450, wR2 = 0.1256 |
Powder X-ray Diffraction for Structural Determination
Powder X-ray Diffraction (PXRD) is a complementary technique used to analyze the crystalline nature of a bulk sample. rsc.org Instead of a single crystal, a finely powdered sample containing thousands of randomly oriented crystallites is used. The resulting diffraction pattern consists of a series of peaks at specific angles, which serve as a fingerprint for the crystalline phase.
PXRD is crucial for confirming the phase purity of a synthesized batch of a 1,4-Dithiine-1,4-diium salt. The experimental powder pattern is typically compared with a pattern calculated from the high-resolution single-crystal X-ray diffraction data. core.ac.ukrasayanjournal.co.in A good match between the experimental and calculated patterns confirms that the bulk material consists of the same single phase identified by SC-XRD. Minor shifts in peak positions can sometimes be observed due to differences in the temperature at which the data was collected. core.ac.uk Furthermore, variations in peak intensities may indicate preferred orientation, a phenomenon where the crystallites in the powder are not perfectly randomly oriented. core.ac.uk
Hirshfeld Surface Analysis and Intermolecular Interactions
To understand how 1,4-Dithiine-1,4-diium cations and their associated anions pack in the solid state, Hirshfeld surface analysis is employed. This computational tool provides a visual and quantitative description of intermolecular interactions within a crystal. nih.govfrontiersin.org The Hirshfeld surface is a unique boundary defined for a molecule within a crystal, where the contribution to the electron density from the molecule is equal to the contribution from all other molecules in the crystal.
Key properties mapped onto this surface include d_norm (normalized contact distance), which highlights intermolecular contacts shorter than the van der Waals radii sum in red, contacts of similar length in white, and longer contacts in blue. nih.gov These red spots are indicative of close intermolecular contacts, such as hydrogen bonds.
Table 2: Example of Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Piperazine-1,4-diium Salt scribd.com This table illustrates the type of quantitative data derived from fingerprint plots, showing the relative importance of different interactions in stabilizing the crystal structure.
| Interaction Type | Contribution (%) |
|---|---|
| O···H / H···O | 46.8 |
| H···H | 21.7 |
| C···H / H···C | 9.8 |
| N···H / H···N | 8.9 |
| O···C / C···O | 3.8 |
| O···O | 3.2 |
| C···C | 2.3 |
| N···C / C···N | 1.7 |
Energy Framework Calculations in Solid-State Structures
Energy framework analysis is a powerful computational method for visualizing and quantifying the energetic landscape of a crystal lattice. nih.gov This approach, typically performed using software like CrystalExplorer, calculates the interaction energies between pairs of molecules in a crystal structure. core.ac.uk The total interaction energy is dissected into its constituent components: electrostatic, polarization, dispersion, and exchange-repulsion. crystalexplorer.net
E_tot = k_ele * E_ele + k_pol * E_pol + k_dis * E_dis + k_rep * E_rep
These pairwise interaction energies are then represented graphically as cylinders connecting the centroids of interacting molecules. core.ac.uk The radius of the cylinders is proportional to the strength of the interaction, providing an intuitive visual map of the crystal's supramolecular architecture. core.ac.uk Different colors are used to represent the dominant energy components, such as red for electrostatic and green for dispersion. scribd.com This analysis reveals the topology of the packing, highlighting the directions of the strongest interactions and helping to rationalize the material's physical properties. For an ionic compound like a 1,4-Dithiine-1,4-diium salt, electrostatic forces are expected to be the dominant stabilizing interactions.
Molecular Orbital Theory and Electronic Structure Analysis
Understanding the electronic behavior of the 1,4-Dithiine-1,4-diium cation requires an analysis of its molecular orbitals, which govern its reactivity, optical properties, and electronic conductivity.
Frontier Molecular Orbitals (HOMO-LUMO) Interplay
Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry for explaining electronic properties. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter that reflects the molecule's kinetic stability and electronic excitability.
For the 1,4-Dithiine-1,4-diium cation, theoretical methods like Density Functional Theory (DFT) are used to calculate the energies and visualize the spatial distributions of these orbitals. Due to the positive charges, the HOMO and LUMO energy levels would be significantly lower (more stabilized) compared to the neutral 1,4-dithiine molecule. The distribution of these orbitals would show where electron density is most likely to be removed from or added to, providing insights into its potential as an electron acceptor.
Table 3: Calculated Frontier Orbital Energies for Neutral 1,4-Dithiine This table provides reference values for the parent neutral molecule, calculated via ab initio methods, to contextualize the electronic structure of the diium cation.
| Orbital | Energy (eV) |
|---|---|
| LUMO | -0.38 |
| HOMO | -7.15 |
| ΔE (Gap) | 6.77 |
Spin-Polarized Band-Structure Calculations for Radical Cations
When the 1,4-Dithiine-1,4-diium dication undergoes a one-electron reduction, it forms a radical cation. This species, having an unpaired electron, is an open-shell system. To accurately describe the electronic structure of such a radical in the solid state, standard band-structure calculations are insufficient. Instead, spin-polarized band-structure calculations are required.
This theoretical approach calculates separate electronic band structures for spin-up and spin-down electrons. The analysis of these spin-resolved band structures is crucial for understanding the magnetic properties and electrical conductivity of the material. By examining the density of states near the Fermi level for each spin channel, one can predict whether the material will behave as a conductor, semiconductor, or insulator. Such calculations are vital for designing novel molecular materials with specific electronic or spintronic functionalities.
Electron Localization Effects in Charged Species
The electronic structure and geometry of the 1,4-dithiine ring system undergo significant changes upon the formation of charged species, particularly the 1,4-dithiine-1,4-diium dication. In its neutral state, 1,4-dithiin is a non-planar molecule with a boat conformation, a consequence of it being an 8π electron system which would be anti-aromatic if planar. wikipedia.orgstackexchange.com This non-planarity prevents significant conjugation between the two vinyl sulfide (B99878) units. However, the removal of two electrons to form the dication fundamentally alters the electronic landscape, leading to pronounced electron delocalization.
The 1,4-dithiine-1,4-diium cation is generated through a two-electron oxidation of the neutral 1,4-dithiin. stackexchange.com This process results in a 6π electron system within the six-membered ring, which is consistent with Hückel's rule for aromaticity. Consequently, the dication exhibits significant aromatic character. stackexchange.comrsc.org This induced aromaticity is the primary driver for a substantial conformational change from the boat-like structure of the neutral species to a planar geometry in the dication. rsc.org This planarization allows for effective p-orbital overlap around the ring, facilitating the delocalization of the π-electrons.
Experimental and theoretical studies on a 1,4-dithiin dication annelated with bicyclo[2.2.2]octene units have provided direct evidence for this aromaticity. rsc.org NMR spectroscopic data and theoretical calculations on this stable dication confirmed a diatropic ring current, a hallmark of an aromatic system. rsc.org While a crystal structure of the parent, unsubstituted 1,4-dithiine-1,4-diium has not been reported, computational studies and data from derivatives provide a clear picture of the structural changes.
The transition from a localized electron system in the neutral molecule to a delocalized aromatic system in the dication is evident in the bond lengths. In neutral 1,4-dithiin derivatives, there is a clear distinction between the C=C double bonds and the S-C single bonds. nih.gov Upon formation of the dication, the bond lengths are expected to equalize, reflecting the delocalized π-system. Theoretical calculations on thianthrene (B1682798), a dibenzo-1,4-dithiin, show that while the neutral molecule is bent, the radical cation becomes planar, further supporting the tendency for planarization in charged 1,4-dithiin systems. rsc.org
The change in electron localization can be further understood by considering the molecular orbitals of the system. In the neutral 1,4-dithiin, the highest occupied molecular orbital (HOMO) is a π-type orbital, and the molecule's puckered shape is a strategy to avoid the destabilizing effects of antiaromaticity. scirp.org Oxidation removes two electrons from this system, leading to a stabilization of the planar conformation, which maximizes π-electron delocalization. This phenomenon can be described in the context of the Pseudo Jahn-Teller effect, where the puckering of the neutral molecule is driven by the vibronic coupling between the ground state and an excited state, a coupling that is removed upon oxidation to the dication. scirp.org
The following tables summarize the key structural and electronic differences between neutral 1,4-dithiin systems and the 1,4-dithiine-1,4-diium dication.
Table 1: Comparison of Structural Parameters for Neutral and Dicationic 1,4-Dithiin Species
| Parameter | Neutral 1,4-Dithiin Derivative | 1,4-Dithiine-1,4-diium (Predicted/Inferred) | Reference |
| Conformation | Boat | Planar | stackexchange.comrsc.orgnih.gov |
| S-C-C-S Torsion Angle | -70.39 (17)° (in a dihydro derivative) | ~0° | rsc.orgnih.gov |
| S-C Bond Lengths (Å) | 1.7391(19) and 1.7795(18) | Expected to be intermediate and more uniform | nih.gov |
| C=C Bond Length (Å) | ~1.34 | Expected to be longer, approaching aromatic C-C bond length | vulcanchem.com |
Table 2: Spectroscopic and Computational Evidence for Aromaticity in 1,4-Dithiine-1,4-diium
| Evidence Type | Observation | Implication | Reference |
| NMR Spectroscopy | Downfield chemical shifts for ring protons in an annelated dication | Presence of a diatropic ring current, characteristic of aromaticity | rsc.org |
| Theoretical Calculations (NICS) | Negative Nucleus-Independent Chemical Shift (NICS) values calculated for the dication ring | Magnetic criterion for aromaticity is met | rsc.org |
| Computational Geometry | Optimized geometry is planar | Favorable conformation for π-electron delocalization | rsc.orgrsc.org |
| HOMO-LUMO Gap | The HOMO of a neutral dithiin is mainly localized on the 1,4-dithiine moiety. Oxidation leads to a stabilized, delocalized system. | The driving force for planarization and delocalization upon forming the charged species. | rsc.org |
Advanced Synthetic Strategies for 1,4 Dithiine 1,4 Diium Precursors and Analogs
Cyclization and Annulation Pathways for 1,4-Dithiine Formation
The construction of the 1,4-dithiine ring can be achieved through various cyclization and annulation strategies. These methods often involve the formation of two carbon-sulfur bonds to close the six-membered ring.
Condensation Reactions of α-Mercaptocarbonyl Compounds
A classical and widely utilized method for synthesizing 1,4-dithiins involves the condensation of α-mercaptocarbonyl compounds or their synthetic equivalents. wikipedia.org This approach is based on the self-condensation of two molecules of an α-mercaptocarbonyl compound, where the thiol group of one molecule reacts with the carbonyl group of another, and vice-versa, ultimately leading to the formation of the 1,4-dithiine ring after dehydration.
For instance, the parent 1,4-dithiin can be prepared by heating the acetal (B89532) HSCH₂CH(OEt)₂. wikipedia.org A practical, high-yield, one-step synthesis of 1,4-dithiin has been developed from the commercially available 1,4-dithiane-2,5-diol, which serves as a precursor to mercaptoacetaldehyde. researchgate.netresearchgate.net This diol undergoes a double dehydration to furnish the 1,4-dithiin ring. beilstein-journals.org
The reaction of α-haloketones with appropriate sulfur nucleophiles is another variation of this strategy. For example, the reaction between 1,2-disubstituted benzenes and an α-haloethanal ketal under basic conditions can yield benzo-fused 1,4-dithiins. sci-hub.se
Transition Metal-Free Synthesis from Alkynes and Elemental Sulfur
Recent advancements have led to the development of transition-metal-free methods for the synthesis of 1,4-dithiins. A notable example is the reaction of alkynes with elemental sulfur. rsc.orgresearchgate.net This methodology provides a straightforward and operationally simple protocol to construct a diverse range of 1,4-dithiins with high regioselectivity and under mild reaction conditions. rsc.orgresearchgate.net
The reaction likely proceeds through the formation of a sulfur-centered radical or anionic species that adds to the alkyne, followed by cyclization. This approach is attractive due to the ready availability and low cost of elemental sulfur and the avoidance of potentially toxic and expensive transition metal catalysts. researchgate.net Research has demonstrated the synthesis of various 1,4-dithiins and their selenium analogs (1,4-diselenins) using this method. rsc.orgresearchgate.net
Table 1: Examples of Transition Metal-Free Synthesis of 1,4-Dithiins
| Alkyne Substrate | Sulfur Source | Base/Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Phenylacetylene | Elemental Sulfur (S₈) | Cs₂CO₃, DMF, 80 °C | 2,5-Diphenyl-1,4-dithiin (B14170245) | High | rsc.org |
| 1-Octyne | Elemental Sulfur (S₈) | K₂CO₃, DMSO, 90 °C | 2,5-Dihexyl-1,4-dithiin | Good | rsc.org |
Halogen-Catalyzed Cyclocondensation Approaches
Iodine has been shown to be an effective catalyst for the synthesis of 1,4-dithiins from β-ketothioamides (KTAs). chim.itresearchgate.net By controlling the amount of iodine, different reaction pathways can be triggered, leading to either 1,3-thiazolines or 1,4-dithiines. chim.it When an excess of iodine is used, the homocoupling of β-ketothioamides occurs, yielding symmetrical 1,4-dithiine derivatives. chim.it This method is characterized by its high regioselectivity, mild reaction conditions, and short reaction times. chim.it
The proposed mechanism involves the deprotonation of the KTA followed by reaction with iodine to form a key intermediate. Two molecules of this intermediate can then react via nucleophilic substitution and subsequent tautomerization to generate the 1,4-dithiine ring. chim.it
Synthesis of Dihydro-1,4-dithiine Systems
Dihydro-1,4-dithiins are important precursors and analogs of 1,4-dithiines. They can be readily oxidized to form the corresponding 1,4-dithiins or can be functionalized to introduce a variety of substituents.
Reactions Involving Organic Thiosulfates and Carbonyl Compounds
A method that avoids the use of odorous dithiol reagents involves the reaction of organic thiosulfates, also known as Bunte salts, with α-hydroxyketones (acyloins) or α-halocarbonyl compounds. google.comepo.org This approach provides a convenient route to dihydro-1,4-dithiin compounds. google.comepo.org
The reaction of an acyloin with a Bunte salt, or an α-halocarbonyl compound with a Bunte salt, results in the formation of the dihydro-1,4-dithiin ring. google.comepo.org For example, the reaction of acetoin (B143602) (3-hydroxybutan-2-one) with sodium ethylene (B1197577) thiosulfate (B1220275) under acidic conditions and gentle reflux yields 2,3-dihydro-5,6-dimethyl-1,4-dithiin. google.com This method can be catalyzed by a phase-transfer catalyst. google.com
Table 2: Synthesis of Dihydro-1,4-dithiins using Organic Thiosulfates
| Carbonyl Compound | Organic Thiosulfate | Conditions | Product | Reference |
|---|---|---|---|---|
| Acetoin | Sodium ethylene thiosulfate | HCl (cat.), H₂O, reflux | 2,3-Dihydro-5,6-dimethyl-1,4-dithiin | google.com |
| α-Chloroacetone | Sodium ethylene thiosulfate | Base, solvent | 5-Methyl-2,3-dihydro-1,4-dithiin | epo.org |
Preparation of Functionalized 1,4-Dithiine Scaffolds
The ability to introduce functional groups onto the 1,4-dithiine ring is crucial for tuning its electronic properties and for its application in more complex molecular architectures. researchgate.net
One approach to functionalized 1,4-dithiins is through the ring expansion of substituted 1,3-dithiolanes. thieme-connect.com Treatment of 1,3-dithiolanes with reagents like tert-butyl hypochlorite (B82951) can lead to the formation of dihydro-1,4-dithiins in high yields under mild conditions and with short reaction times. thieme-connect.com
Direct C-H functionalization of the 1,4-dithiin scaffold has also been achieved using modern metalation techniques. acs.orgnih.gov The use of TMP-magnesium and -zinc bases (TMP = 2,2,6,6-tetramethylpiperidide) allows for the facile magnesiation and zincation of the 1,4-dithiin ring. acs.org The resulting organometallic intermediates can then be reacted with various electrophiles to introduce a wide range of functional groups, leading to polyfunctionalized 1,4-dithiins. acs.org This method can also be applied sequentially to produce 2,3-disubstituted 1,4-dithiins. acs.org
Furthermore, dihydro-1,4-dithiin systems can serve as versatile platforms for creating functionalized molecules. For instance, an organolithium reagent derived from a protected (5,6-dihydro-1,4-dithiin-2-yl)methanol (B15534693) has been utilized as a three-carbon homologating agent in the synthesis of complex molecules, including nucleoside analogues and iminosugars. mdpi.com The dihydro-1,4-dithiin moiety in these structures acts as a masked divinylcarbinol that can be unraveled stereoselectively. mdpi.com
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| 1,4-Dithiine |
| 1,4-Dithiine-1,4-diium |
| α-Mercaptocarbonyl |
| HSCH₂CH(OEt)₂ |
| 1,4-Dithiane-2,5-diol |
| Mercaptoacetaldehyde |
| Benzo-fused 1,4-dithiins |
| α-Haloketone |
| 1,4-Diselenin |
| β-Ketothioamide (KTA) |
| 1,3-Thiazoline |
| Dihydro-1,4-dithiin |
| Organic thiosulfate (Bunte salt) |
| α-Hydroxyketone (Acyloin) |
| Acetoin (3-Hydroxybutan-2-one) |
| Sodium ethylene thiosulfate |
| 2,3-Dihydro-5,6-dimethyl-1,4-dithiin |
| 1,3-Dithiolane |
| tert-Butyl hypochlorite |
| TMP-magnesium base |
| TMP-zinc base |
| (5,6-Dihydro-1,4-dithiin-2-yl)methanol |
| Divinylcarbinol |
| Phenylacetylene |
| 2,5-Diphenyl-1,4-dithiin |
| 1-Octyne |
| 2,5-Dihexyl-1,4-dithiin |
| Diphenylacetylene |
| 2,3,5,6-Tetraphenyl-1,4-dithiin |
| α-Chloroacetone |
| 5-Methyl-2,3-dihydro-1,4-dithiin |
| Phenacyl chloride |
| 5-Phenyl-2,3-dihydro-1,4-dithiin |
| 2,3-disubstituted-1,4-dithiins |
| Nucleoside analogues |
Metalation Reactions for Regioselective Functionalization
The functionalization of the 1,4-dithiin ring system is a key step in the synthesis of advanced precursors for 1,4-dithiine-1,4-diium salts and their analogs. Metalation reactions have emerged as a powerful tool for achieving regioselective substitution on the dithiin scaffold. researchgate.netbeilstein-journals.org The choice of metalating agent and reaction conditions is crucial for controlling the position of functionalization and preventing undesirable side reactions, such as ring-opening. beilstein-journals.org
Early methods involving strong bases like organolithium reagents often required extremely low temperatures (e.g., -110 °C) to generate the lithiated 1,4-dithiin species. beilstein-journals.org Even under these conditions, the stability of the intermediate is limited. For instance, attempts to alkylate lithiated 1,4-dithiin with methyl iodide at -70 °C were unsuccessful, leading to ring fragmentation. beilstein-journals.org However, trapping the lithiated intermediate with a more reactive sulfanylation reagent can yield the desired product, albeit with the formation of byproducts. beilstein-journals.org
More recent advancements have introduced milder and more stable organometallic reagents. The use of TMP (2,2,6,6-tetramethylpiperidide) bases, such as TMPMgCl·LiCl and TMPZnCl·LiCl, has proven highly effective for the magnesiation and zincation of the 1,4-dithiin scaffold. researchgate.netbeilstein-journals.org These reactions can be performed at significantly higher temperatures (e.g., -40 °C to 0 °C) compared to lithiation, affording stable heteroaryl-magnesium and heteroaryl-zinc intermediates. beilstein-journals.org This enhanced stability allows for subsequent functionalization, including cross-coupling reactions, to produce polyfunctionalized 1,4-dithiins. researchgate.netbeilstein-journals.org A second metalation can also be achieved with the same TMP bases, leading to the formation of 2,3-disubstituted-1,4-dithiins. researchgate.net
The regioselectivity of these metalation reactions allows for precise control over the substitution pattern on the dithiin ring, which is essential for tuning the electronic and steric properties of the final 1,4-dithiine-1,4-diium compounds.
Table 1: Metalation Agents for 1,4-Dithiin Functionalization
| Metalating Agent | Substrate | Temperature | Intermediate | Outcome/Application | Citations |
|---|---|---|---|---|---|
| Organolithium Reagents | 1,4-Dithiin | -110 °C | Lithiated 1,4-dithiin | Unstable at higher temperatures; can be trapped with reactive electrophiles. | beilstein-journals.org |
| TMPMgCl·LiCl | 1,4-Dithiin | -40 °C | Magnesiated 1,4-dithiin | Stable intermediate; allows for regioselective functionalization and subsequent coupling reactions. | researchgate.netbeilstein-journals.org |
Stereocontrolled Alkylation Strategies
Stereocontrolled alkylation is a critical strategy for introducing chiral centers into precursors of 1,4-dithiine-1,4-diium analogs, influencing their three-dimensional structure and properties. A particularly effective approach involves the use of 5,6-dihydro-1,4-dithiin derivatives. beilstein-journals.org
Research by Palumbo and coworkers demonstrated that lithiated 5,6-dihydro-1,4-dithiins exhibit greater stability compared to their fully unsaturated 1,4-dithiin counterparts. beilstein-journals.org These lithiated species are resistant to β-elimination and can survive at temperatures up to -70 °C, which expands the range of applicable electrophiles to include less activated ones like secondary alkylating agents. beilstein-journals.org This stability makes 5,6-dihydro-1,4-dithiins excellent building blocks for Corey-Seebach-type alkylation reactions. beilstein-journals.org
In this context, the lithiated 5,6-dihydro-1,4-dithiin acts as a cis-vinyl anion equivalent. beilstein-journals.org This allows for the stereocontrolled synthesis of various adducts. The reaction of these lithiated intermediates with aldehydes, ketones, or epoxides provides access to functionalized dihydrodithiins with controlled stereochemistry. beilstein-journals.org For instance, the addition to aldehydes can be facilitated by Lewis acids like titanium(IV) isopropoxide to enhance reactivity. beilstein-journals.org The resulting products can then be further manipulated, with the dithiin ring serving as a latent functional group that can be cleaved or modified in subsequent synthetic steps. beilstein-journals.org This methodology provides a reliable pathway for the stereoselective synthesis of complex molecules, including precursors for chiral 1,4-dithiine-1,4-diium systems.
Table 2: Stereocontrolled Alkylation of 5,6-Dihydro-1,4-dithiin Precursors
| Precursor | Reagent | Electrophile | Key Feature | Product Type | Citations |
|---|---|---|---|---|---|
| 5,6-Dihydro-1,4-dithiin | Organolithium Reagents (e.g., BuLi) | Aldehydes, Ketones, Epoxides, Alkyl Halides | Lithiated intermediate acts as a stable cis-vinyl anion equivalent. | Stereocontrolled functionalized 5,6-dihydro-1,4-dithiins. | beilstein-journals.org |
Reactivity Profiles and Mechanistic Investigations of 1,4 Dithiine 1,4 Diium Systems
Redox Chemistry of 1,4-Dithiines: Formation of Radical Cations and Dications
The 1,4-dithiin motif is well-regarded for its capacity to undergo reversible redox reactions, leading to the formation of stable radical cations and dications. researchgate.net This characteristic underpins its potential in the realm of organic electronic materials.
The generation and characterization of 1,4-dithiine radical cations and dications are commonly investigated using electrochemical techniques, particularly cyclic voltammetry. rsc.org This method allows for the study of the electronic properties of these species. For instance, bis researchgate.netbenzothieno researchgate.netresearchgate.netthiazines (BBTTs), which are electron-rich S,N-heteropentacenes, have been studied for their potential as charge transport materials. rsc.org The radical cations and dications of all three regioisomers of N-p-fluorophenyl-BBTT have been successfully prepared through chemical oxidation using antimony pentachloride. rsc.org The choice of solvent, temperature, and the number of equivalents of the oxidant allows for controlled access to either the radical cation or the dication. rsc.org
The electronic structure of the resulting radical cations has been assessed using EPR spectroscopy, while the dicationic structures were characterized by NMR spectroscopy. rsc.org In a related system, a p-tert-butylphenyl substituted 4H-dithieno[2,3-b:3′,2′-e] researchgate.netresearchgate.netthiazine was synthesized and its electronic properties, along with those of its radical cation and dication oxidation products, were investigated using UV/Vis spectroscopy, cyclic voltammetry, and spectroelectrochemistry. rsc.org The radical cation and dication were generated by oxidation with antimony(V) pentachloride, yielding stable, deeply colored salts. rsc.org EPR spectroscopy of the radical cation revealed hyperfine coupling with the nitrogen nucleus and α-thienyl protons, while the dication was found to be EPR silent. rsc.org
Table 1: Electrochemical Data for Selected 1,4-Dithiine Derivatives This is an interactive table. Click on the headers to sort the data.
| Compound | Oxidation Potential (V vs. Fc/Fc+) | Method | Reference |
|---|---|---|---|
| N-p-fluorophenyl-syn-syn-BBTT | Not specified | Cyclic Voltammetry | rsc.org |
| N-p-fluorophenyl-syn-anti-BBTT | Not specified | Cyclic Voltammetry | rsc.org |
| N-p-fluorophenyl-anti-anti-BBTT | Not specified | Cyclic Voltammetry | rsc.org |
| p-tert-butylphenyl substituted 4H-dithieno[2,3-b:3′,2′-e] researchgate.netresearchgate.netthiazine | Not specified | Cyclic Voltammetry | rsc.org |
The reversible redox behavior of the 1,4-dithiin motif makes it an attractive component for organic electronic applications. researchgate.net The stability of the generated radical cations and dications is a key factor. For example, the radical cations of bis researchgate.netbenzothieno researchgate.netresearchgate.netthiazines (BBTTs) exhibit high semiquinone formation constants (KSEM), indicating remarkable stability against disproportionation into the reduced BBTT and the dication. rsc.org This stability is crucial for their potential use in materials for batteries, OLEDs, and DSSCs. rsc.org
Thianthrene (B1682798), which contains a dibenzo-fused 1,4-dithiine ring, demonstrates this reversible redox behavior. In its neutral state, it has a bent structure, but upon oxidation to its radical cation state, it becomes planar. rsc.org This change in geometry, coupled with its redox activity, is being explored for applications in supramolecular chemistry and as cathode materials. rsc.org Furthermore, π-extended thianthrenes have been developed for use in materials exhibiting room-temperature phosphorescence, thermally activated delayed fluorescence (TADF), and semiconductivity. rsc.org The electronic properties of these materials can be tuned by their molecular structure. For instance, DFT calculations on a π-extended thianthrene derivative showed that the HOMO is primarily located on the 1,4-dithiine moiety, while the LUMO is partially localized on the extended phenanthrene (B1679779) portion. rsc.org
Electrochemical Generation and Characterization
[3+3] Annulation and Cycloaddition Reactions
1,4-Dithiine systems exhibit diverse reactivity in cycloaddition and annulation reactions, enabling the synthesis of complex heterocyclic structures.
The "chameleon-like" reactivity of certain precursors is exploited in [3+3] annulation reactions to construct the 1,4-dithiine core and related heterocycles. For example, pyridinium (B92312) 1,4-zwitterionic thiolates have been used to assemble the 1,4-oxathiin (B13834599) core through a [3+3] annulation with iodonium (B1229267) ylides of cyclic 1,3-diketones. researchgate.net This method allows for the synthesis of various bicyclic 1,4-oxathiin derivatives under mild, copper(I)-catalyzed conditions. researchgate.net While this example illustrates the principle for a related oxygen-containing heterocycle, the concept of using versatile building blocks in annulation strategies is central to modern heterocyclic chemistry.
1,4-Dithiine derivatives can function as either dienophiles or dienes in Diels-Alder reactions, a powerful tool for constructing six-membered rings. beilstein-journals.org When functioning as dienophiles, electron-withdrawing substituents on the 1,4-dithiin ring enhance their reactivity. acs.org For instance, 1,4-dithiintetracarboxylic N,N′-dimethyldiimide and its corresponding dianhydride react smoothly with electron-rich anthracenes to form Diels-Alder adducts in high yields, often proceeding through charge-transfer complexes. researchgate.netacs.org The planarity of the dithiin ring, promoted by these substituents, is considered favorable for both the formation of the charge-transfer complex and the subsequent cycloaddition. acs.org
Conversely, 1,4-dithiine derivatives can also act as dienes. A facile synthesis for 2,6-divinyl-1,4-dithiin has been reported, and its utility as a reactive diene was demonstrated in the synthesis of various thianthrene derivatives through Diels-Alder reactions. thieme-connect.com Furthermore, tethering dienes with a temporary 1,4-dithiane-type ring can lock them into the reactive single-cis conformation, enhancing their Diels-Alder reactivity. beilstein-journals.org
Table 2: Examples of Diels-Alder Reactions with 1,4-Dithiine Derivatives This is an interactive table. Click on the headers to sort the data.
| 1,4-Dithiine Derivative | Reaction Partner | Role of Dithiine | Product Type | Reference |
|---|---|---|---|---|
| 1,4-Dithiintetracarboxylic N,N′-dimethyldiimide | Anthracene (B1667546) | Dienophile | Adduct | researchgate.netacs.org |
| 1,4-Dithiintetracarboxylic dianhydride | Anthracene | Dienophile | Adduct | acs.org |
| 2,6-Divinyl-1,4-dithiin | Not specified | Diene | Thianthrene derivative | thieme-connect.com |
| Chlorinated 1,4-dithiin-derived dienophile | Not specified | Dienophile | Congested ring systems | beilstein-journals.org |
Derivatives of 1,4-dithiine can serve as precursors to stabilized allyl cations, which are valuable intermediates in [3+2] cycloaddition reactions for the synthesis of five-membered rings. researchgate.netbeilstein-journals.org Specifically, (5,6-dihydro-1,4-dithiin-2-yl)methanol (B15534693) readily generates a sulfur-substituted allylic cation upon treatment with a protic acid. researchgate.netnih.gov This cation is stabilized by resonance as a vinyl thionium (B1214772) species and engages in a stepwise [3+2] cycloaddition with a variety of conjugated olefins, such as styrenes. researchgate.netresearchgate.net This method provides rapid access to diverse cyclopentanoid scaffolds with high regio- and stereoselectivity. researchgate.netnih.gov
The cyclic nature of the dithiin precursor is crucial for the efficiency of these cycloaddition reactions. nih.gov This strategy has been successfully applied to the short total synthesis of the natural product cuparene in its racemic form. researchgate.netnih.gov The reaction proceeds smoothly even with challenging substrates, such as the direct cycloaddition across a tetrasubstituted olefin to construct the contiguous quaternary centers of cuparene. beilstein-journals.org This highlights the utility of 1,4-dithiine derivatives in the assembly of complex molecular architectures. beilstein-journals.orgresearchgate.net
Diels-Alder Reactivity of 1,4-Dithiine-Derived Dienophiles and Dienes
C-S Bond Cleavage and Rearrangement Processes
The 1,4-dithiine ring, a sulfur-containing heterocycle, exhibits a range of reactivity patterns, prominently featuring the cleavage of its carbon-sulfur (C-S) bonds. These cleavage and subsequent rearrangement reactions are often facilitated by transition metals and can lead to valuable isomeric products or entirely new heterocyclic systems.
Rhodium catalysts have been shown to effectively promote the isomerization and alkyne exchange reactions of 1,4-dithiins through the cleavage of two C-S bonds. researchgate.net For instance, 2,5- and 2,6-disubstituted 1,4-dithiins undergo isomerization in toluene (B28343) at 110 °C, resulting in an equilibrium mixture of the isomers. researchgate.net
At higher temperatures (150 °C), the reaction between 1,4-dithiins and dimethyl acetylenedicarboxylate (B1228247) (DMAD) yields not only unsymmetrical 2,3-di(methoxycarbonyl)-1,4-dithiins but also 2,3-di(methoxycarbonyl)thiophenes. researchgate.net The formation of the latter is a consequence of desulfurization. researchgate.net
A proposed mechanism for this exchange reaction involves the oxidative addition of the rhodium catalyst to one of the S-S bonds, followed by a sequence of steps that ultimately leads to the exchange of the alkyne fragment.
| Reactants | Catalyst | Temperature (°C) | Products |
| 2,5-Disubstituted 1,4-dithiin | Rhodium | 110 | Equilibrium mixture of 2,5- and 2,6-isomers |
| 2,6-Disubstituted 1,4-dithiin | Rhodium | 110 | Equilibrium mixture of 2,5- and 2,6-isomers |
| 1,4-Dithiin and Dimethyl Acetylenedicarboxylate | Rhodium | 150 | 2,3-Di(methoxycarbonyl)-1,4-dithiin and 2,3-Di(methoxycarbonyl)thiophene |
Table 1: Transition Metal-Catalyzed Reactions of 1,4-Dithiins
The conversion of 1,4-dithiins to thiophenes represents a significant desulfurization pathway. This transformation can be promoted under certain reaction conditions, particularly at elevated temperatures in the presence of a transition metal catalyst and an alkyne. researchgate.net For example, the reaction of 1,4-dithiins with dimethyl acetylenedicarboxylate at 150 °C leads to the formation of thiophenes alongside the expected alkyne exchange product. researchgate.net
Another route to thiophenes involves the reaction of fused 1,2,3,4,5-pentathiepins with alkynes bearing electron-withdrawing groups in the presence of triphenylphosphine. researchgate.net This reaction proceeds under mild conditions to afford the corresponding 1,4-dithiins, which can then, under certain conditions, lead to thiophenes. researchgate.net Quantum-chemical calculations have been employed to understand the reaction mechanisms and the regioselectivity of these transformations. researchgate.net
Furthermore, electrophilic formylation of fully unsaturated dithiins can result in ring contraction and aromatizing desulfurization to yield formylated thiophenes as the primary products. beilstein-journals.orgbeilstein-journals.org
| Starting Material | Reagents | Product |
| 1,4-Dithiin | Dimethyl Acetylenedicarboxylate, Rhodium catalyst | 2,3-Di(methoxycarbonyl)thiophene |
| Fused 1,2,3,4,5-Pentathiepin | Alkynes with electron-withdrawing groups, Triphenylphosphine | 1,4-Dithiins (can lead to thiophenes) |
| Fully unsaturated dithiin | Electrophilic formylating agent | Formylated thiophene |
Table 2: Desulfurization Reactions Leading to Thiophenes
Transition Metal-Catalyzed Isomerization and Alkyne Exchange
Nucleophilic and Electrophilic Activation of the 1,4-Dithiine Ring
The 1,4-dithiine ring can be activated for both nucleophilic and electrophilic attack. The presence of the sulfur atoms influences the electron distribution within the ring, making certain positions susceptible to attack.
Facile magnesiation and zincation of the 1,4-dithiin scaffold can be achieved using TMPMgCl·LiCl and TMPZnCl·LiCl, respectively. researchgate.net This allows for the introduction of various functional groups through subsequent reactions with electrophiles, leading to polyfunctionalized 1,4-dithiins. researchgate.net The resulting zincated dithiins can be used in palladium-catalyzed cross-coupling reactions. beilstein-journals.org
Electrophilic substitution reactions on the 1,4-dithiin ring are also possible. For instance, nitration of 2,5-diphenyl-1,4-dithiin (B14170245) under room temperature conditions yields the mononitrated product without desulfurization. beilstein-journals.orgbeilstein-journals.org However, more forcing conditions, such as electrophilic formylation, can lead to ring contraction and the formation of thiophenes. beilstein-journals.orgbeilstein-journals.org
The reactivity of the 1,4-dithiine ring is thus a delicate balance of its inherent electronic properties and the reaction conditions employed, allowing for a diverse range of chemical transformations.
| Reaction Type | Reagents | Product |
| Magnesiation | TMPMgCl·LiCl | Magnesiated 1,4-dithiin |
| Zincation | TMPZnCl·LiCl | Zincated 1,4-dithiin |
| Nitration | Nitrating agent (room temp.) | Mononitrated 1,4-dithiin |
| Formylation | Formylating agent (forcing conditions) | Formylated thiophene |
Table 3: Nucleophilic and Electrophilic Activation of the 1,4-Dithiine Ring
Spectroscopic Characterization Methodologies in 1,4 Dithiine 1,4 Diium Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei. It provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. For the 1,4-dithiine-1,4-diium cation, NMR is particularly crucial for determining its structure and investigating its potential aromatic character.
Application in Probing Aromaticity of Dicationic Species
A key question in the study of 1,4-dithiine-1,4-diium is its potential aromaticity. Aromatic compounds, which possess a cyclic, planar, conjugated system of 4n+2 π-electrons, exhibit a characteristic diatropic ring current when placed in an external magnetic field. researchgate.net This induced ring current generates a local magnetic field that deshields protons outside the ring, causing their signals to appear at a lower field (higher ppm) in the ¹H NMR spectrum. researchgate.net
Experimental and theoretical studies on a 1,4-dithiin dication annelated with bicyclo[2.2.2]octene units provided the first evidence for aromaticity in this system. rsc.orgnih.gov Upon two-electron oxidation of the neutral boat-shaped precursor to the planar dication, the ¹H NMR signal of the bridgehead protons, which are situated in the plane of the dithiin ring, showed a significant downfield shift of 2 ppm. rsc.org This marked deshielding is a strong indicator of a diamagnetic ring current, a hallmark of aromaticity. rsc.org
Specific Isotopic Labeling Studies
Isotopic labeling involves the selective replacement of an atom in a molecule with one of its isotopes, such as replacing ¹H with ²H (deuterium) or ¹²C with ¹³C. diva-portal.org This technique is a powerful tool in mechanistic studies and for aiding spectral assignment in NMR spectroscopy.
While specific isotopic labeling studies on 1,4-dithiine-1,4-diium are not widely reported, the methodology has been successfully applied to related sulfur-containing heterocycles. For instance, a facile synthesis of 1,3-[2-¹³C]- and 1,3-[2-¹³C, 2-²H₂]dithiane has been developed. diva-portal.org This demonstrates the feasibility of introducing isotopes at specific positions within the dithiin ring system. Such labeling could be used to:
Confirm the assignment of specific signals in ¹³C NMR spectra.
Probe reaction mechanisms, for example, by tracking the fate of labeled atoms.
Study kinetic isotope effects to determine rate-determining steps in reactions. nih.gov
Vibrational Spectroscopy
Vibrational spectroscopy, which includes Fourier Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational energy levels of molecules. rsc.org Each technique provides a unique "fingerprint" spectrum that is characteristic of the molecule's structure and bonding. rsc.orgrsc.org
Fourier Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, wagging, etc.). For a vibration to be IR-active, it must result in a change in the molecule's dipole moment.
In the context of 1,4-dithiine-1,4-diium research, FT-IR spectroscopy is valuable for identifying functional groups and observing changes in bonding upon dication formation. Studies on related dithiol complexes show characteristic vibrational bands. researchgate.net The disappearance of the S-H stretching band (around 2555 cm⁻¹) upon complexation is a clear indicator of S-H bond cleavage and metal-sulfur bond formation. researchgate.net Similarly, shifts in the C-S stretching vibrations can provide information about the bonding within the dithiin ring.
Comprehensive vibrational analysis of the related molecule thianthrene (B1682798) (dibenzo-1,4-dithiin) has been performed. While C-S stretching modes are often generally cited in the 600-800 cm⁻¹ range, detailed studies show that modes driven by C-S stretching are actually found in the ~400-500 cm⁻¹ range, while C-S-C bending modes occur between 200-300 cm⁻¹. mdpi.com These assignments provide a solid basis for interpreting the FT-IR spectra of 1,4-dithiine-1,4-diium.
Table 2: Selected FT-IR Vibrational Frequencies for Thiol and Dithiol Compounds
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| S-H | Stretch | 2555 - 2556 | researchgate.net |
| C-H | Asymmetric Stretch | ~2924 | researchgate.net |
| C-H | Symmetric Stretch | ~2852 | researchgate.net |
| CH₂ | Bend (Scissoring) | 1416 - 1467 | researchgate.net |
| CH₂ | Wag | 1226 - 1372 | researchgate.net |
| C-S | Stretch | ~400 - 500 | mdpi.com |
Raman Spectroscopy for Molecular Vibrations
Raman spectroscopy is a light scattering technique that provides information complementary to FT-IR. It relies on the inelastic scattering of monochromatic light (from a laser) by molecules. rsc.org For a vibrational mode to be Raman-active, it must cause a change in the polarizability of the molecule's electron cloud. rsc.org For molecules with a center of symmetry, the rule of mutual exclusion often applies, meaning vibrations that are IR-active are Raman-inactive, and vice versa.
Raman spectroscopy is particularly sensitive to non-polar, symmetric bonds, making it an excellent tool for studying the S-S and C-S bonds within the 1,4-dithiine ring. Studies on thianthrene and its radical cation have utilized Raman spectroscopy to probe changes in molecular structure upon ionization. The combination of IR and Raman spectroscopy provides a more complete picture of the vibrational modes of the molecule. mdpi.comdiva-portal.org The rich fingerprint provided by a Raman spectrum can be used to identify materials and characterize their structural properties.
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy techniques are fundamental in probing the electronic transitions and properties of molecules. For 1,4-dithiine-1,4-diium, these methods reveal information about the energy levels and the nature of the chromophoric system.
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which causes the promotion of electrons from a ground electronic state to an excited state. msu.edu This technique is instrumental in identifying the electronic transitions within the 1,4-dithiine-1,4-diium system. The absorption of energy can lead to several types of electronic transitions, including π → π* and n → π* transitions, which are common in unsaturated organic molecules. matanginicollege.ac.indavuniversity.org The energy required for these transitions follows the general order: σ→ σ* > n→ σ* > π→ π* > n→ π*. matanginicollege.ac.in
In conjugated systems like certain derivatives of 1,4-dithiine, the π to π* transitions are of particular interest as increased conjugation tends to lower the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in absorption at longer wavelengths. msu.edu The presence of heteroatoms like sulfur with non-bonding electrons (n electrons) can also give rise to n → π* transitions. matanginicollege.ac.in The intensity of an absorption band, quantified by the molar absorptivity (εmax), provides information on whether a transition is "allowed" or "forbidden" by selection rules. matanginicollege.ac.in
Research on porphyrazine dyes incorporating the 1,4-dithiine moiety has shown high absorption in the UV-Vis region, suggesting their potential as building blocks for electronic and optical materials. nih.gov The absorption bands of these synthesized porphyrazine dyes can extend beyond 800 nm. nih.gov
Table 1: Typical Electronic Transitions Observed in Organic Molecules
| Transition | Description | Typical Wavelength Range (nm) |
|---|---|---|
| σ → σ* | Excitation of an electron from a σ bonding orbital to a σ* antibonding orbital. | < 200 |
| n → σ* | Excitation of an electron from a non-bonding orbital to a σ* antibonding orbital. | 150 - 250 |
| π → π* | Excitation of an electron from a π bonding orbital to a π* antibonding orbital. | 200 - 700 |
Data sourced from multiple references. msu.edumatanginicollege.ac.in
Electronic Circular Dichroism (ECD) is a spectroscopic technique that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. encyclopedia.pub It is a powerful tool for determining the absolute configuration and conformation of chiral compounds in solution. ull.es Enantiomers will exhibit ECD spectra that are mirror images of each other. ull.es
For ECD analysis to be effective, the chiral molecule must contain a chromophore that absorbs light in the region being studied. ull.es The correlation between the wavelength of a Cotton effect in the ECD spectrum and the wavelength of its corresponding UV absorption transition is a key principle in interpreting the data. ull.es Modern approaches to ECD spectral analysis often involve comparing experimental spectra with those predicted by quantum-mechanical calculations, such as time-dependent density functional theory (TD-DFT). ustc.edu.cn This combination of experimental and theoretical methods allows for reliable determination of a molecule's stereochemistry.
Laser-Induced Fluorescence (LIF) spectroscopy is a highly sensitive and selective technique used to study the electronic structure of atoms and molecules. numberanalytics.com It involves exciting a sample with a laser and detecting the subsequent fluorescence emission as the excited species returns to a lower energy state. numberanalytics.com LIF can provide information on the concentration of specific quantum states, as well as the velocity distribution function, temperature, and mean velocity of particles.
This technique is particularly valuable for studying gas-phase ions, where it can be challenging to obtain a good signal-to-noise ratio. nih.govarxiv.org LIF experiments on trapped molecular ions are a developing area of research. nih.gov The high spectral resolution of LIF allows for detailed structural analysis and the study of dynamics in complex environments. researchgate.net
Electronic Circular Dichroism (ECD) Spectral Analysis
Electron Spin Resonance (ESR) Spectroscopy for Radical Cations
Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a technique specifically designed to detect and study species with one or more unpaired electrons, such as free radicals and radical cations. bhu.ac.in The fundamental principle is analogous to Nuclear Magnetic Resonance (NMR), but it involves the transitions of electron spins in a magnetic field. bhu.ac.in
When a paramagnetic species is placed in a magnetic field, the spin states of the unpaired electron are split in energy (Zeeman effect). bhu.ac.in The absorption of microwave radiation at a specific frequency can induce transitions between these energy levels, giving rise to an ESR spectrum. bhu.ac.in The resulting spectrum provides information about the local environment and the distribution of the unpaired electron within the molecule. bhu.ac.in
In the context of 1,4-dithiine derivatives, ESR is crucial for characterizing the radical cations that can be formed. Studies on related ether radical cations have shown that the unpaired electron can be largely confined to the heteroatom (in that case, oxygen) with significant delocalization onto adjacent protons. rsc.org ESR studies on the radical intermediates formed during the oxidation of 1,4-dihydropyridine (B1200194) derivatives have confirmed the formation of unstable radical species. nih.gov For the 1,4-dithiine radical cation, ESR would be expected to reveal hyperfine coupling between the unpaired electron and the protons on the dithiine ring, providing insight into the structure and conformation of the radical cation. For instance, in the radical cation of 1,4-dioxane, a related cyclic ether, only small proton splittings are observed. rsc.org
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. amrutpharm.co.in It works by ionizing molecules and then separating the resulting ions based on their mass-to-charge (m/z) ratio. amrutpharm.co.inlibretexts.org The peak with the highest m/z value in a mass spectrum typically corresponds to the molecular ion (M+), which is the intact molecule with one electron removed. libretexts.orgchemguide.co.uk The mass of this ion provides the molecular weight of the compound. chemguide.co.uk
In addition to the molecular ion, mass spectra often show a pattern of fragment ions. libretexts.org These fragments are formed when the molecular ion breaks apart in the mass spectrometer. chemguide.co.uk The fragmentation pattern is unique to a particular molecule and can serve as a "chemical fingerprint," providing valuable structural information. amrutpharm.co.in Analysis of these fragments can help to identify specific structural units within the molecule. amrutpharm.co.insavemyexams.com High-resolution mass spectrometry can provide highly accurate molecular masses, which can be used to determine the molecular formula of a compound. chemguide.co.uk
Elemental Compositional Analysis
Elemental analysis is a fundamental analytical procedure used to determine the elemental composition of a compound. This technique provides the percentage by weight of each element present in the sample. The results of elemental analysis are crucial for confirming the empirical and molecular formula of a newly synthesized compound, such as a 1,4-dithiine-1,4-diium salt.
In conjunction with molecular weight determination from mass spectrometry, elemental analysis allows for the unambiguous establishment of a compound's molecular formula. For example, research on the synthesis of 1,4-dithiine-porphyrazine dyes utilized elemental analysis to confirm the proposed structures of the synthesized compounds. nih.gov Modern techniques like energy-dispersive X-ray spectroscopy (EDS) and electron energy loss spectroscopy (EELS) can provide nanoscale compositional characterization, offering detailed elemental maps of a material. thermofisher.com
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| 1,4-Dithiine-1,4-diium |
| 1,4-Dioxane |
| 1,4-Dihydropyridine |
| Porphyrazine |
Computational and Theoretical Chemistry Approaches
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a versatile and widely used method in quantum chemistry for studying the electronic structure of many-body systems. numberanalytics.com It is instrumental in exploring various facets of the 1,4-dithiine-1,4-diium cation.
Theoretical calculations are essential in determining the preferred three-dimensional structure of molecules. stackexchange.com For the 1,4-dithiin system, a significant conformational change is observed upon two-electron oxidation.
Neutral 1,4-dithiin is an 8π-electron system. To avoid the destabilizing effects of anti-aromaticity, the molecule adopts a non-planar, boat-like conformation. scispace.comresearchgate.netrsc.org This puckering of the ring breaks the conjugation, rendering the molecule non-aromatic. scispace.com Theoretical calculations, including ab initio Hartree-Fock (HF) and DFT studies, have confirmed this conformational preference, showing that 1,4-dithiins experience a significant decrease in energy when allowed to fold from a planar structure. scispace.comresearchgate.net The energy required to force the neutral 1,4-dithiin into a planar geometry is reportedly less than 2.7 kcal/mol, which indicates a high degree of conformational flexibility. scispace.com
In stark contrast, the 1,4-dithiine-1,4-diium dication, formed by a two-electron oxidation of the neutral molecule, is a 6π-electron system that conforms to Hückel's rule for aromaticity (4n+2 π-electrons). scispace.com Theoretical calculations, alongside NMR measurements, have established that this dication is both planar and aromatic. scispace.comrsc.orgscirp.org The oxidation process leads to a suppression of the pseudo Jahn-Teller effect, which is responsible for the puckering in the neutral molecule, resulting in the restoration of a planar nuclear configuration. scispace.comresearchgate.net Studies on a related derivative, 1,4-dithiin annelated with bicyclo[2.2.2]octene units, further corroborate through theoretical calculations that the resulting dication is aromatic. rsc.orgscirp.org
| Property | 1,4-Dithiin (Neutral) | 1,4-Dithiine-1,4-diium (Dication) | Source(s) |
| π-Electron Count | 8 | 6 | scispace.com |
| Aromaticity | Anti-aromatic / Non-aromatic | Aromatic | scispace.comrsc.orgscirp.org |
| Conformation | Non-planar (Boat) | Planar | scispace.comscispace.comresearchgate.net |
| Driving Force | Avoidance of anti-aromaticity, Pseudo Jahn-Teller Effect | Aromatic stabilization | scispace.comscispace.com |
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key electronic parameters that influence a molecule's chemical reactivity and kinetic stability. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of molecular stability; a larger gap generally implies greater stability. unl.eduvulcanchem.com
For the 1,4-dithiine system, the transition from a neutral, non-planar molecule to a planar, aromatic dication involves a fundamental change in its electronic structure. The oxidation process removes two electrons, significantly lowering the energies of the molecular orbitals due to the increased positive charge.
While specific HOMO-LUMO energy values for the parent 1,4-dithiine-1,4-diium are not detailed in the available literature, DFT calculations serve as a predictive tool for designing derivatives with tailored electronic properties. For instance, DFT-guided studies on a related fused dithiine-dithiin system predicted that strategic substitution, such as fluorination, could effectively reduce the HOMO-LUMO gap, potentially enhancing its optoelectronic performance. lew.ro The HOMO-LUMO gap can be determined experimentally using methods like cyclic voltammetry and UV-visible spectroscopy, and computational methods such as DFT and AM1 can provide theoretical values for comparison. libretexts.org
| Parameter | Description | Relevance to 1,4-Dithiine-1,4-diium | Source(s) |
| HOMO | Highest Occupied Molecular Orbital | Energy level of the highest energy electrons. | unl.edu |
| LUMO | Lowest Unoccupied Molecular Orbital | Energy level of the lowest energy state for an added electron. | unl.edu |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicates electronic stability, reactivity, and the energy of the lowest electronic excitation. The aromatic dication is expected to have a relatively large gap, contributing to its stability. | vulcanchem.comclinicsearchonline.org |
DFT is a powerful method for elucidating reaction mechanisms, allowing for the calculation of energy profiles along a reaction coordinate, including the identification of reactants, products, and transition states. stackexchange.com The generation of the 1,4-dithiine-1,4-diium cation via the two-electron electrooxidation of neutral 1,4-dithiin is the primary reaction pathway discussed in the literature. scispace.comrsc.org This transformation from a non-aromatic to an aromatic system is a key mechanistic feature.
Detailed DFT studies on the transition states and mechanisms of other reactions involving the 1,4-dithiine-1,4-diium cation are not extensively covered in the reviewed literature. However, the general applicability of DFT for such investigations is well-established, providing a framework for future studies into the reactivity of this dication. nih.gov
Noncovalent interactions, such as hydrogen and halogen bonds, play a critical role in molecular recognition, crystal engineering, and the stabilization of supramolecular structures. spbu.ruresearchgate.net The analysis of these weak interactions is often performed using computational methods like DFT, which can identify and characterize interaction points and energies.
Specific research on the noncovalent interactions of the 1,4-dithiine-1,4-diium cation, such as its potential to form halogen bonds, is not present in the available search results. Theoretical studies on other heterocyclic systems, such as oxadiazoles, have successfully used DFT to identify and analyze π-π stacking interactions. researchgate.net Given the planar, electron-deficient aromatic ring of the 1,4-dithiine-1,4-diium cation, it could potentially engage in noncovalent interactions with electron-rich species, a hypothesis that could be explored in future computational studies.
Studies of Reaction Mechanisms and Transition States
Ab Initio Quantum Mechanical Calculations
Ab initio methods are a class of computational chemistry calculations that rely on fundamental principles of quantum mechanics without the use of experimental data or empirical parameters. stackexchange.com These methods, including Hartree-Fock (HF), have been applied to study 1,4-dithiin and related systems.
Ab initio HF molecular orbital studies were among the theoretical methods used to investigate the conformational properties and the consequences of the 8π-electron system in neutral 1,4-dithiin. scispace.com More advanced ab initio calculations, such as the Complete Active Space (CAS) method, have been employed to investigate the relative energies of the ground and excited states of neutral 1,4-dithiine and its S-oxygenated derivatives. scispace.comresearchgate.netrsc.org For these studies, a CAS(10, 10)/6-31+G(d, p) level of theory was used. researchgate.netrsc.org These calculations are crucial for understanding the pseudo Jahn-Teller effect that drives the puckering of the neutral molecule. scispace.comrsc.org While these specific studies focus on the neutral precursor, they demonstrate the utility and power of ab initio methods for providing high-accuracy data on this class of sulfur-containing heterocycles.
Time-Dependent Density Functional Theory (TD-DFT) for Excited States
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the properties of molecules in their electronic excited states. aappsbulletin.orgpsicode.org It has become a standard and popular method for calculating electronic absorption spectra, as it can predict the excitation energies and oscillator strengths of electronic transitions. aappsbulletin.org
When a molecule absorbs light, an electron is promoted from an occupied orbital to an unoccupied orbital, such as from the HOMO to the LUMO. clinicsearchonline.org The energy of this transition corresponds to the wavelength of light absorbed. clinicsearchonline.org
There are no specific TD-DFT studies reported in the search results for the 1,4-dithiine-1,4-diium cation. However, given that the dication is a stable, planar, aromatic species, it is expected to have distinct electronic transitions that could be characterized by UV-vis spectroscopy. TD-DFT would be the ideal computational tool to predict and interpret its electronic spectrum. nih.gov Such calculations could provide valuable insights into the nature of its excited states and its potential for applications in optoelectronic materials.
Molecular Dynamics Simulations (Potential for Future Research)
While dedicated molecular dynamics (MD) simulations for 1,4-dithiine-1,4-diium have not been extensively reported in existing scientific literature, this area holds significant promise for future computational research. MD simulations offer a powerful methodology to investigate the dynamic behavior, interactions, and conformational landscape of this dicationic species in various environments, complementing the static insights provided by methods like Density Functional Theory (DFT). researchgate.netfrontiersin.org The existing computational work on related 1,4-dithiine derivatives, which reveals complex conformational behaviors, lays a strong foundation for extending these studies to the dication. scispace.comresearchgate.netajol.info
Future MD research could provide critical insights into several key areas:
Conformational Dynamics: DFT calculations have established that 1,4-dithiine and its S-oxygenated analogs adopt non-planar boat or shadow-boat conformations, while some highly oxidized derivatives are planar. scispace.comajol.inforesearchgate.net MD simulations could expand on this by modeling the dynamic transitions between different conformations of 1,4-dithiine-1,4-diium in solution, calculating the energy barriers for ring inversion, and determining how the surrounding environment influences its structural flexibility.
Solvation and Ion-Solvent Interactions: The behavior of 1,4-dithiine-1,4-diium in solution is fundamental to its potential applications. MD simulations are ideally suited to characterize the structure of its solvation shell, the strength of ion-solvent interactions, and its diffusion properties in different solvents, such as water or organic solvents. rsc.org This is particularly relevant for a dicationic species, where strong electrostatic interactions with polar solvent molecules are expected.
Ion Pairing and Aggregation: In solution, cations can form ion pairs or larger aggregates with counter-ions. MD simulations can be employed to explore the thermodynamics and kinetics of these association processes for 1,4-dithiine-1,4-diium. Studies on related radical cations of thianthrene (B1682798) and dithiin have shown a tendency to form charged stacks with multicenter bonds, a phenomenon that could be investigated for the dication using MD. researchgate.net
Interactions with Molecular Systems: The potential for cation-π interactions, where the dication interacts with the electron-rich π-systems of aromatic molecules, is a compelling area for investigation. nih.gov MD simulations could model the binding affinity and orientation of 1,4-dithiine-1,4-diium with various aromatic partners, providing insights relevant to supramolecular chemistry and materials science.
The table below outlines potential future research directions using molecular dynamics simulations for 1,4-dithiine-1,4-diium.
| Potential Research Area | Key Properties to Investigate | Anticipated Scientific Insights |
|---|---|---|
| Conformational Landscape Analysis | - Ring puckering parameters
| Understanding of the molecule's intrinsic flexibility, dominant conformations in solution, and the energetic barriers between them. |
| Solvation Shell Structure | - Radial distribution functions
| Detailed picture of how solvent molecules (e.g., water) organize around the dication and the dynamics of these interactions. rsc.org |
| Ion-Pairing Dynamics | - Potential of mean force for ion-pair dissociation
| Insights into the formation, stability, and structure of ion pairs and larger aggregates with various counter-ions. |
| Cation-π and Non-covalent Interactions | - Binding free energies
| Quantification of the strength and nature of interactions with aromatic systems, relevant for designing host-guest complexes or new materials. researchgate.netnih.gov |
By leveraging established MD simulation protocols and force fields, researchers can address these questions and significantly advance the fundamental understanding of 1,4-dithiine-1,4-diium's chemical and physical properties. nih.govriken.jp Such studies would be invaluable for guiding the rational design of new materials and chemical systems based on this unique heterocyclic cation.
Advanced Research Applications of 1,4 Dithiine 1,4 Diium and Derivatives
Design and Synthesis of Organic Electronic Materials
The development of novel organic materials for electronic applications is a rapidly growing field. The 1,4-dithiine-1,4-diium core, embedded within larger molecular architectures, offers a versatile platform for creating materials with tailored electronic and optical properties.
Conducting Materials and Organic Semiconductors
The 1,4-dithiin heterocycle is recognized as a valuable component in the synthesis of organic semiconductors. researchgate.net Unlike their inorganic counterparts, where doping involves substitutional atoms, doping in organic semiconductors involves the physical interaction of a dopant with a molecule, creating a charge-and-deformation perturbation known as a polaron. unica.it The reversible redox behavior of the 1,4-dithiin unit, capable of generating both radical cations and the 1,4-dithiine-1,4-diium dication, makes it an attractive motif for these applications. researchgate.net
Research has focused on integrating the 1,4-dithiin moiety into various molecular frameworks to create materials with enhanced charge transport properties. For instance, new electron donors have been synthesized by fusing two tetrathiafulvalene (B1198394) (TTF) units to a central 1,4-dithiin ring. rsc.org These compounds can form conducting charge-transfer complexes, demonstrating the potential of dithiin derivatives in creating electrically conductive materials. rsc.org The goal in this field is to develop organic semiconductors that combine the desirable electronic performance of traditional materials like silicon with the mechanical flexibility of plastics. researchgate.net
Table 7.1: Comparison of Organic vs. Inorganic Semiconductors
| Feature | Organic Semiconductors | Inorganic Semiconductors |
| Composition | Carbon-based molecules and polymers researchgate.net | Crystalline solids (e.g., Silicon, Germanium) |
| Doping Mechanism | Non-substitutional; formation of polarons unica.it | Substitutional; increases free charge carriers unica.it |
| Charge Transport | Typically hopping between molecules unica.it | Band-like transport |
| Mechanical Properties | Flexible, stretchable, lightweight researchgate.net | Rigid, brittle |
| Processing | Solution-based or evaporation rsc.org | High-temperature, high-vacuum deposition |
Optoelectronic Devices and Sensors
Optoelectronics involves devices that convert electrical signals to optical signals or vice versa. mdpi.com Materials based on 1,4-dithiin derivatives have shown promise in this area due to their unique absorption and emission properties. nih.govwikipedia.org
The synthesis of porphyrazine dyes incorporating the 1,4-dithiin structure has yielded materials with high absorption in the UV-Vis region, extending beyond 800 nm. nih.gov This characteristic makes them potentially valuable for various optoelectronic applications, including sensors and improving the absorption range of solar cells. nih.gov The introduction of electron-donating groups into these dithiin-porphyrazine systems can lower the optical band gap, a desirable feature for sensitizers in optoelectronic devices. nih.gov
Furthermore, the development of organic semiconductors is crucial for applications like organic light-emitting diodes (OLEDs) and photodetectors. rsc.orgnih.gov The ability to functionalize the 1,4-dithiin core allows for the tuning of its electronic properties, making it a versatile component for creating new materials for biosensors. frontiersin.org These sensors can operate by having an analyte directly interact with the semiconductor in a redox process, transducing a detectable electrochemical signal. frontiersin.org
Integration into Chiral Fused Aromatic Systems for Circular Dichroism Tuning
A niche but significant application of the 1,4-dithiin motif is its incorporation into larger, chiral fused aromatic systems. researchgate.net While the redox properties of 1,4-dithiin are well-known, its use in chiral materials is a more recent development. researchgate.net Researchers have successfully synthesized pyrene-fused dithiins that are chiral. researchgate.net These molecules are of interest for their chiroptical properties, specifically for tuning circular dichroism (CD). researchgate.net The connectivity of the dithiin unit to the pyrene (B120774) core influences the CD response, offering a method to control these properties through synthetic design. researchgate.net This research opens up possibilities for creating new materials with specific light-polarizing capabilities for advanced optical applications. researchgate.netmdpi.com
Development of Redox-Active Scaffolds for Energy Storage Systems
The reversible two-electron redox capability of the 1,4-dithiin/1,4-dithiine-1,4-diium system makes it a prime candidate for the development of materials for energy storage, particularly in the context of batteries.
Electrolytes in Symmetric Batteries
Symmetric batteries, which use the same material or molecule for both the anode and cathode, offer a significant advantage over traditional batteries by eliminating the problem of cross-contamination between the two half-cells. biologic.netmdpi.com An ideal material for a symmetric redox flow battery (SRFB) should possess at least two distinct and reversible redox reactions at well-separated potentials. nih.gov
Theoretical studies have explored the combination of 1,4-dithiine units with other redox-active moieties like pyrazine (B50134) to create single molecules with multiple redox transitions. researchgate.net The goal is to design a molecule that can exist in at least three oxidation states, allowing it to function as both the anolyte and catholyte. researchgate.net The voltage of such a battery is determined by the potential difference between the redox events of the single molecule. researchgate.net The 1,4-dithiine-1,4-diium dication, as a stable, high-potential species, is a key component in the design of these multi-redox electrolytes for next-generation energy storage.
Table 7.2: Key Properties for Symmetric Battery Electrolytes
| Property | Description | Relevance of 1,4-Dithiine Derivatives |
| Multiple Redox States | The ability to undergo at least two reversible redox reactions. nih.gov | The 1,4-dithiin/radical cation/dication system provides this. researchgate.net |
| High Cell Voltage | A large potential difference between the redox couples. osti.gov | Theoretical designs incorporating dithiin aim for high potential differences. researchgate.net |
| Chemical Stability | Stability in all oxidation states to prevent capacity loss. nih.gov | The dithiin cation and dication exhibit notable stability. researchgate.net |
| High Solubility | High concentration of the active species increases energy density. nih.gov | Molecular modification is a key strategy to enhance solubility. nih.gov |
Charge Transfer Complexes
Charge transfer (CT) complexes are formed between an electron donor molecule and an electron acceptor molecule, resulting in a partial transfer of electronic charge. libretexts.org These complexes often exhibit new optical and electronic properties, such as unique absorption bands, that are not present in the individual components. libretexts.org
The 1,4-dithiine-1,4-diium dication, being a potent electron acceptor, can form CT complexes. Conversely, its neutral 1,4-dithiin precursor and derivatives can act as electron donors. Research has demonstrated the synthesis of CT complexes involving dithiin derivatives and strong acceptors like tetracyanoquinodimethane (TCNQ), resulting in materials with electrical conductivity. rsc.org The formation of these complexes can also be used to direct chemical reactions. For example, a CT crystal formed between anthracene (B1667546) and a bis(N-ethylimino)-1,4-dithiin was shown to facilitate a solid-state Diels-Alder reaction under thermal control. marquette.edu The study of CT complexes involving the 1,4-dithiin scaffold is crucial for understanding intermolecular interactions and designing materials with specific electronic and optical functionalities. mit.edu
Engineering of Supramolecular Architectures
The construction of complex, self-assembled supramolecular architectures is a burgeoning field of chemical research. mdpi.comrsc.org The dicationic and electron-accepting nature of the 1,4-dithiine-1,4-diium core makes it an attractive component for designing and building such structures through non-covalent interactions.
Macrocyclic Anion Receptors
Macrocyclic receptors are molecules designed with pre-organized cavities to selectively bind specific ions or molecules. rsc.org The development of receptors for anions is a particularly active area of research due to the importance of anions in biological and environmental systems. nih.govnih.gov Derivatives of 1,4-dithiine-1,4-diium have been incorporated into macrocyclic frameworks to create receptors with a high affinity for certain anions.
In a notable study, a macrocyclic polyamide cage incorporating redox-active 1,4-dithiin units was synthesized. mit.edu This receptor demonstrated a significant affinity for the dihydrogen arsenate anion (H₂AsO₄⁻) in acetonitrile, as determined by UV/Vis titration experiments. mit.edu The binding is facilitated by a combination of hydrogen bonds and other non-covalent interactions within the macrocycle's cavity. The electroactive nature of the dithiin units also allows for the potential to modulate anion binding through redox stimuli.
| Receptor Type | Target Anion | Key Interactions | Significance |
| Macrocyclic Polyamide with 1,4-Dithiin Units | H₂AsO₄⁻ | Hydrogen Bonding | High affinity and selectivity for arsenate. mit.edu |
| General Macrocycles | Various Anions | Multiple Non-covalent Interactions | Crucial for applications in sensing and recognition. rsc.orgnih.gov |
Porous Organic Cages and Frameworks
Porous organic cages (POCs) are discrete molecular structures with intrinsic cavities that can assemble into porous solid-state materials. researchgate.netchemrxiv.org These materials have potential applications in gas storage, separation, and catalysis. dicp.ac.cnrsc.orgnih.gov While direct incorporation of the 1,4-dithiine-1,4-diium cation into POCs is an emerging area, the principles of using charged or electron-deficient building blocks are well-established.
Research has focused on creating sulfur-rich macrocycles and exploring their potential to form porous materials. mit.edu For instance, efforts have been made to synthesize sulfurous analogues of pillar[n]arene macrocycles by replacing methylene (B1212753) bridges with sulfur atoms. mit.edu Although the synthesis of a specific desired porous organic cage was not achieved in one particular study, valuable sulfur-containing intermediates were produced, paving the way for future access to sulfurous cyclotriveratrylene (B73569) analogues. mit.edu The rigidity and defined geometry of the 1,4-dithiine ring system make its derivatives promising candidates for constructing robust and functional POCs.
Strategic Building Blocks in Complex Organic Synthesis
The 1,4-dithiine ring system and its derivatives serve as versatile synthons in organic synthesis, providing access to a range of complex molecular architectures. beilstein-journals.orgnih.gov Their unique reactivity allows for transformations that are complementary to more traditional synthetic methods. nih.gov
C2-Synthon Equivalents in Carbon-Carbon Bond Formation
In retrosynthetic analysis, a synthon is a conceptual unit representing a potential starting material. wikipedia.orgyoutube.com The 1,4-dithiine framework can be considered a synthetic equivalent of a C2-synthon. beilstein-journals.orgnih.gov This is because the two carbon atoms of the dithiine ring can be incorporated into a target molecule and the sulfur atoms can be subsequently removed or transformed.
This versatility arises from the ability to chemoselectively cleave or reduce the carbon-sulfur bonds of the heterocycle. nih.gov For example, lithiated 5,6-dihydro-1,4-dithiins can undergo alkylation reactions, allowing for the formation of new carbon-carbon bonds. beilstein-journals.org The dithiin ring acts as a masked functional group that can be unveiled later in the synthetic sequence. This strategy has been employed in the assembly of diverse and complex molecules. beilstein-journals.orgnih.gov
| Synthon Type | Reactive Intermediate | Key Reaction | Application |
| C2-Synthon | Lithiated 5,6-dihydro-1,4-dithiins | Alkylation | Controlled formation of carbon-carbon bonds. beilstein-journals.org |
| Allylic Alcohol Anion Equivalent | Organolithium reagent of 5,6-dihydro-1,4-dithiin | Homologation of electrophiles | Construction of complex bio- and glycomimetics. mdpi.com |
Scaffolds for the Synthesis of Biologically Active Compounds (General Research Focus)
The structural scaffold of a molecule is its core framework, which can be decorated with various functional groups to create a library of compounds for biological screening. nih.gov The 1,4-dithiine ring is an attractive scaffold due to its non-planar, pseudo-aromatic character and the potential for diverse functionalization. beilstein-journals.org
The synthesis of a wide array of 1,4-dithiin derivatives has been a focus of research, with the aim of exploring their potential in materials science and medicinal chemistry. beilstein-journals.orgresearchgate.netrsc.orgresearchgate.net The ability to modify the substituents on the dithiine ring allows for the fine-tuning of its electronic and steric properties, which is crucial for developing molecules with specific biological activities. While the focus remains on general research, the versatility of the scaffold suggests its potential in generating novel therapeutic agents. nih.govdovepress.com
Precursors in Medicinal Chemistry Research
In medicinal chemistry, a precursor is a compound that can be converted into a drug candidate through a series of chemical modifications. openaccessjournals.com The 1,4-dithiine ring system serves as a valuable precursor for several reasons. Its derivatives can be synthesized with high regioselectivity, and the sulfur atoms provide reactive handles for further transformations. rsc.org
For example, the oxidation of the sulfur atoms in the 1,4-dithiine ring to sulfoxides or sulfones dramatically alters the molecule's reactivity. beilstein-journals.org Vinyl sulfones derived from 1,4-dithiins can act as dienophiles in Diels-Alder reactions, providing a pathway to complex carbocyclic systems. nih.gov This ability to serve as a precursor for a variety of other functional groups and ring systems underscores the strategic importance of 1,4-dithiine derivatives in the early stages of drug discovery research. nih.govopenaccessjournals.com
Future Research Directions and Challenges
Exploration of Novel Synthetic Pathways for Highly Substituted 1,4-Dithiine-1,4-diium Species
A primary challenge in the field is the synthesis of a diverse range of substituted 1,4-dithiin precursors, which are essential for generating tailored 1,4-dithiine-1,4-diium compounds. The functionalization of the parent 1,4-dithiane (B1222100) ring can be difficult, although methods like Pummerer-type rearrangements offer access to the unsaturated 1,4-dithiin. nih.gov Strategies such as the ring expansion of 1,3-dithiolanes are versatile, but the development of methods for introducing a wide array of functional groups remains a key objective. researchgate.netresearchgate.net
Future work will likely focus on:
Advanced Metalation Techniques: While lithiation can be problematic, the use of alternative metalation methods, such as those employing turbo-Hauser bases for magnesiation or zincation, opens new avenues for functionalization. nih.gov Further exploration of these and other organometallic strategies could enable the introduction of a broad spectrum of substituents.
Catalytic Cross-Coupling Reactions: The development of robust catalytic protocols for the cross-coupling of functionalized 1,4-dithiins is a critical next step. This would allow for the modular construction of complex derivatives that are currently inaccessible.
Multi-component Reactions: Designing innovative multi-component reactions (MCRs) could provide a more efficient and atom-economical approach to assembling highly substituted dithiin rings in a single step. researchgate.net
Post-synthetic Modification: Research into the selective functionalization of the pre-formed 1,4-dithiin ring, potentially through electrophilic aromatic substitution-type reactions under carefully controlled conditions, is another promising direction. nih.gov
Overcoming these synthetic hurdles is paramount to systematically study how different substituents impact the stability, electronic properties, and reactivity of the resulting 1,4-dithiine-1,4-diium species upon oxidation.
Deeper Understanding of Structure-Reactivity Relationships in Dicationic Systems
The relationship between the molecular structure of dicationic systems and their chemical reactivity is a fundamental area requiring deeper investigation. For related sulfur(II) dicationic complexes, the electronic nature of substituents on ancillary ligands has a profound effect on reactivity. nih.gov For instance, electron-withdrawing groups can accelerate reactions, while electron-donating groups can halt them entirely. nih.gov This highlights the tunability of such systems.
Future research should aim to:
Systematic Substituent Effects: Synthesize a library of 1,4-dithiin precursors with systematically varied electronic and steric properties. The subsequent generation of their dicationic forms will allow for a quantitative analysis of how substituents influence stability, redox potentials, and reactivity towards nucleophiles.
Mechanistic Probes: Employ detailed mechanistic studies to understand the pathways of reactions involving 1,4-dithiine-1,4-diium. This includes identifying intermediates, such as radical cations, and understanding the factors that govern reaction kinetics and product selectivity.
Role of Aromaticity: Investigate the degree of aromatic character in the dicationic ring. The driving force for the oxidation of related heterocycles like tetrathiafulvalene (B1198394) (TTF) is the attainment of aromaticity in the resulting cation and dication. beilstein-journals.org Quantifying this effect in the 1,4-dithiine-1,4-diium system is crucial for understanding its stability.
Interactive Table: Impact of Ligand Substitution on Reactivity in Dicationic Systems
| Substituent Type | Electronic Effect | Observed Impact on Reactivity | Reference |
| Electron-Donating | Increases Lewis basicity | Can significantly slow or stop reactions | nih.gov, |
| Neutral | Baseline for comparison | Moderate reactivity | nih.gov, |
| Electron-Withdrawing | Decreases Lewis basicity | Tends to decrease reaction time (accelerate) | nih.gov, |
Advanced Computational Modeling of Electronic and Redox Properties
Computational chemistry offers powerful tools for predicting and understanding the complex electronic structures of dicationic species. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) have been successfully used to model the electronic, photophysical, and redox properties of other complex molecules, including dicationic systems and iridium complexes. acs.orgacs.org
Key areas for future computational investigation include:
Predictive Modeling: Develop and validate computational models that can accurately predict the redox potentials of substituted 1,4-dithiins. This would accelerate the discovery of new systems with desired electronic properties without the need for exhaustive synthesis.
Electronic Structure Analysis: Use computational methods to analyze the charge distribution, molecular orbitals (HOMO/LUMO), and spin density in both the radical cation and dication states. This provides insight into the molecule's reactivity and electronic transitions. researchgate.net
Spectroscopic Correlation: Perform calculations to simulate and interpret experimental spectroscopic data (e.g., UV-Vis, EPR). A combined theoretical and experimental approach can assign spectral features to specific electronic transitions, as demonstrated in other complex systems. acs.orgresearchgate.net
Integration into Advanced Functional Materials and Nanotechnology
The reversible redox behavior of the 1,4-dithiin/1,4-dithiine-1,4-diium couple makes these compounds highly attractive for applications in materials science and nanotechnology. researchgate.net Thianthrenes, which are dibenzo-analogues, have already been explored for use in energy storage, porous polymers, and phosphorescent materials. researchgate.netmit.edu
Future research should focus on integrating 1,4-dithiine-1,4-diium into:
Redox-Active Polymers and Frameworks: Incorporate the 1,4-dithiin unit as a redox-switchable component in conjugated polymers or metal-organic frameworks (MOFs). This could lead to materials with tunable conductivity, porosity, or optical properties for applications in electronics and sensing.
Energy Storage Systems: Explore the use of substituted 1,4-dithiins as electrolytes or active materials in redox flow batteries. mit.edu The ability to tune redox potentials through synthesis is a significant advantage for optimizing battery performance.
Supramolecular Chemistry: Design and synthesize macrocycles containing multiple 1,4-dithiin units. The oxidation to the dicationic state would dramatically alter the host's electronic properties and its ability to bind anionic or neutral guests, creating redox-controllable molecular switches. mit.edu
Nanomaterials: Develop methods to graft or assemble 1,4-dithiin derivatives onto nanomaterial surfaces (e.g., nanoparticles, carbon nanotubes) to create hybrid functional materials. frontiersin.orgmanchester.ac.uk The redox state of the dithiin could be used to modulate the properties of the nanomaterial.
Synergistic Approaches Combining Synthetic, Spectroscopic, and Theoretical Investigations
The most significant advances in understanding and applying 1,4-dithiine-1,4-diium will come from a holistic research strategy that tightly integrates multiple disciplines. The study of other complex systems, such as dicationic germavinylidenes and luminescent iridium complexes, has shown that a combined approach is essential for a comprehensive understanding. acs.orgacs.org
A synergistic workflow would involve:
Design and Theory: Using computational modeling to design new substituted 1,4-dithiins with target properties. acs.org
Synthesis: Executing the synthesis of these novel compounds using advanced organic chemistry techniques. acs.org
Characterization and Spectroscopy: Thoroughly characterizing the new molecules and their dicationic forms using a suite of spectroscopic (NMR, UV-Vis, EPR), electrochemical (Cyclic Voltammetry), and structural (X-ray crystallography) methods. acs.orgacs.org
Feedback Loop: Using the experimental results to refine and validate the theoretical models, leading to improved predictive power and the design of next-generation systems.
Interactive Table: A Synergistic Research Framework
| Research Component | Key Techniques | Information Gained | Reference |
| Synthesis | Multi-step synthesis, Catalysis, Metalation | Access to novel substituted molecules | , beilstein-journals.org |
| Spectroscopy | NMR, UV-Vis, EPR, X-ray Crystallography | Molecular structure, Electronic transitions, Spin states | , acs.org, acs.org |
| Electrochemistry | Cyclic Voltammetry | Redox potentials, Reversibility of oxidation states | beilstein-journals.org, researchgate.net |
| Theory & Modeling | DFT, TD-DFT, Ab initio methods | Predicted properties, Electronic structure, Reaction mechanisms | acs.org, researchgate.net, acs.org |
By embracing these future directions and tackling the associated challenges, the scientific community can unlock the full potential of 1,4-dithiine-1,4-diium and related dicationic systems for fundamental science and technological innovation.
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for synthesizing and characterizing 1,4-Dithiine-1,4-diium to ensure reproducibility?
- Methodological Answer :
- Synthesis : Use controlled oxidative coupling of thiol precursors under inert atmospheres, monitored by cyclic voltammetry to track redox behavior.
- Characterization : Combine single-crystal X-ray diffraction (employing SHELXL for refinement ) with solid-state NMR to confirm cationic charge distribution. For purity, use HPLC coupled with high-resolution mass spectrometry (HRMS). Reference NIST Chemistry WebBook for spectral validation .
- Data Reporting : Follow Beilstein Journal guidelines: include detailed synthetic procedures in the main text, with extended datasets (e.g., crystallographic CIF files) in supplementary materials .
Q. How can researchers resolve discrepancies in spectroscopic data (e.g., NMR, IR) for 1,4-Dithiine-1,4-diium across different solvent systems?
- Methodological Answer :
- Perform solvent-dependent DFT calculations (e.g., B3LYP/6-311++G(d,p)) to model solvent effects on electronic structure.
- Cross-validate experimental IR/Raman spectra with computed vibrational modes using software like ORCA or Gaussian.
- Document solvent polarity and hydrogen-bonding interactions explicitly in datasets, as outlined in NIST protocols .
Advanced Research Questions
Q. What strategies are effective for analyzing the puckering dynamics of 1,4-Dithiine-1,4-diium’s heterocyclic ring in crystal structures?
- Methodological Answer :
- Apply Cremer-Pople puckering coordinates to quantify out-of-plane displacements. Use WinGX to calculate ring puckering parameters from crystallographic data .
- Example Analysis :
| Parameter | Planar Ring (Å) | Puckered Ring (Å) |
|---|---|---|
| Q (amplitude) | 0.00 | 0.45 |
| θ (polar angle) | - | 120° |
Q. How can researchers reconcile contradictions in redox behavior between experimental electrochemistry and computational predictions for 1,4-Dithiine-1,4-diium derivatives?
- Methodological Answer :
- Experimental : Perform cyclic voltammetry in aprotic solvents (e.g., acetonitrile) with ferrocene as an internal standard.
- Computational : Use DFT (e.g., M06-2X) to calculate frontier molecular orbitals and redox potentials. Compare with experimental HOMO-LUMO gaps.
- Data Integration : Apply multi-spectroscopic validation (e.g., UV-Vis, EPR) to confirm intermediate oxidation states, as demonstrated in hyperoside studies .
Q. What crystallographic approaches are optimal for resolving charge-density distribution in 1,4-Dithiine-1,4-diium salts with complex counterion interactions?
- Methodological Answer :
- Use high-resolution X-ray data (θ < 30°) with multipole refinement in programs like MoPro.
- Analyze Hirshfeld surfaces to map intermolecular interactions (e.g., S···S contacts) and quantify counterion effects .
- Reference Cambridge Structural Database (CSD) entries for analogous dithiine derivatives to benchmark results .
Methodological Best Practices
Q. How should researchers design experiments to investigate the thermodynamic stability of 1,4-Dithiine-1,4-diium under varying pH and temperature conditions?
- Methodological Answer :
- Use differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to assess thermal decomposition.
- Conduct pH-dependent stability studies via <sup>1</sup>H NMR in D2O buffers, correlating protonation states with structural integrity .
- Apply Eyring equation to derive activation parameters for degradation pathways .
Q. What statistical frameworks are suitable for analyzing conflicting reactivity data in 1,4-Dithiine-1,4-diium’s radical-mediated reactions?
- Methodological Answer :
- Use multivariate regression to isolate variables (e.g., solvent polarity, radical initiator concentration).
- Validate kinetic models (e.g., pseudo-first-order approximations) with time-resolved EPR or stopped-flow spectroscopy .
- Report confidence intervals and outlier analyses per Beilstein data transparency guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
